4-Benzyloxy-3,5-difluorophenylboronic acid
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Overview
Description
4-Benzyloxy-3,5-difluorophenylboronic acid: is an organoboron compound with the molecular formula C13H11BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with benzyloxy and difluoro groups at the 4th, 3rd, and 5th positions, respectively. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
- Specifically, the boron atom in the compound interacts with palladium during the SM coupling process . This interaction is crucial for the formation of new carbon–carbon bonds.
- Additionally, transmetalation occurs, where nucleophilic organic groups are transferred from boron to palladium. This step facilitates the coupling of different fragments .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3,5-difluorophenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-benzyloxy-3,5-difluorobenzene.
Borylation: The key step involves the borylation of the aromatic ring using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).
Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-3,5-difluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or substituted alkene.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The aromatic ring can undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (e.g., 80-100°C).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols.
Reduction: Reduced aromatic compounds.
Scientific Research Applications
4-Benzyloxy-3,5-difluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
- 3,5-Difluorophenylboronic acid
- 4-Benzyloxyphenylboronic acid
- 3-Fluorophenylboronic acid
Comparison: 4-Benzyloxy-3,5-difluorophenylboronic acid is unique due to the presence of both benzyloxy and difluoro substituents, which can enhance its reactivity and selectivity in cross-coupling reactions compared to other boronic acids. The difluoro groups can increase the electron-withdrawing nature of the aromatic ring, while the benzyloxy group can provide steric hindrance and additional functionalization opportunities.
Properties
IUPAC Name |
(3,5-difluoro-4-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUHRGQYLQMLHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716589 |
Source
|
Record name | [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156635-88-0 |
Source
|
Record name | [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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